1,1'-Dimethyl-2,4'-bipyridin-1-ium dichloride
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Overview
Description
1,1’-Dimethyl-2,4’-bipyridin-1-ium dichloride is a quaternary ammonium compound with the molecular formula C${12}$H${14}$Cl${2}$N${2}$. This compound is known for its unique structural properties, which include two pyridine rings connected by a single bond, each substituted with a methyl group at the nitrogen atoms. It is commonly used in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Dimethyl-2,4’-bipyridin-1-ium dichloride can be synthesized through several methods. One common approach involves the methylation of 2,4’-bipyridine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds as follows:
2,4’-Bipyridine+2CH3I→1,1’-Dimethyl-2,4’-bipyridin-1-ium iodide
The resulting iodide salt can then be converted to the dichloride salt by treatment with silver chloride:
1,1’-Dimethyl-2,4’-bipyridin-1-ium iodide+2AgCl→1,1’-Dimethyl-2,4’-bipyridin-1-ium dichloride+2AgI
Industrial Production Methods
In industrial settings, the production of 1,1’-Dimethyl-2,4’-bipyridin-1-ium dichloride often involves large-scale methylation processes using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,1’-Dimethyl-2,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the bipyridinium ion to its corresponding bipyridine form.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the pyridine rings, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can regenerate the parent bipyridine compound.
Scientific Research Applications
1,1’-Dimethyl-2,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its use as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: It is employed in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism by which 1,1’-Dimethyl-2,4’-bipyridin-1-ium dichloride exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and other chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium dichloride:
1,1’-Dimethyl-3,3’-bipyridinium dichloride: This compound has similar properties but differs in the position of the methyl groups, affecting its reactivity and applications.
Uniqueness
1,1’-Dimethyl-2,4’-bipyridin-1-ium dichloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.
Properties
CAS No. |
112270-25-4 |
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Molecular Formula |
C12H14Cl2N2 |
Molecular Weight |
257.16 g/mol |
IUPAC Name |
1-methyl-2-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride |
InChI |
InChI=1S/C12H14N2.2ClH/c1-13-9-6-11(7-10-13)12-5-3-4-8-14(12)2;;/h3-10H,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
LPFACPWPQRAQNZ-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=CC=[N+]2C.[Cl-].[Cl-] |
Origin of Product |
United States |
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